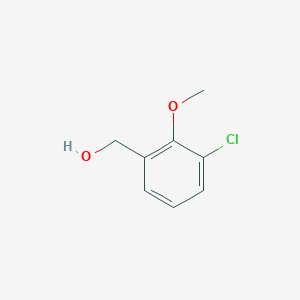

3-Chloro-2-methoxybenzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-2-methoxybenzyl alcohol: is an organic compound with the molecular formula C8H9ClO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxybenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-2-methoxybenzyl chloride with a suitable nucleophile, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction typically proceeds under mild conditions, yielding the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-chloro-2-methoxybenzaldehyde. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to reduce the aldehyde group to an alcohol group. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzylic hydroxyl group undergoes oxidation to form the corresponding aldehyde. Enzymatic and chemical methods demonstrate distinct pathways:

Enzymatic Oxidation

-

Aryl-alcohol oxidase (AAO) catalysis :

-

3-Chloro-2-methoxybenzyl alcohol is oxidized to 3-chloro-2-methoxybenzaldehyde via a ping-pong mechanism in the presence of O₂ .

-

Kinetic parameters (Table 1):

Enzyme Source Substrate kcat (s⁻¹) Km (mM) kcat/Km (mM⁻¹s⁻¹) Pleurotus eryngii 3-Chloro-4-methoxybenzyl alcohol 4.1 ± 0.2 0.12 ± 0.01 34.2 Bjerkandera adusta 3-Chloro-4-methoxybenzyl alcohol 2.8 ± 0.1 0.25 ± 0.03 11.2 -

Methoxy groups increase substrate affinity (Km) but reduce turnover rates compared to non-methoxylated analogs .

-

Chemical Oxidation

-

Jones reagent (CrO₃/H₂SO₄) :

Nucleophilic Substitution

The chloro substituent participates in SNAr (nucleophilic aromatic substitution) under specific conditions:

-

Methoxylation :

-

Amination :

Esterification and Ether Formation

The hydroxyl group reacts with electrophiles:

Esterification

-

Acetic anhydride (Ac₂O) :

-

Forms 3-chloro-2-methoxybenzyl acetate (yield: 89%) in the presence of H₂SO₄.

-

Reaction conditions: 60°C, 4 hours.

-

Reduction and Hydrogenolysis

-

Catalytic hydrogenation (H₂/Pd-C) :

-

Metal-mediated reduction :

Halogen Exchange Reactions

-

Finkelstein reaction :

Acid-Catalyzed Dehydration

-

H₂SO₄-mediated dehydration :

Photochemical Reactions

-

UV irradiation in Cl₂ atmosphere :

Complexation with Metals

-

Zinc coordination :

Thermal Decomposition

Applications De Recherche Scientifique

Pharmaceutical Synthesis

3-Chloro-2-methoxybenzyl alcohol serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can be modified to enhance biological activity.

Key Examples:

- Synthesis of Trametol : This compound is synthesized from 3-chloro-4-methoxybenzyl alcohol, which is crucial for creating (1R,2S)-1-(3′-chloro-4′-methoxyphenyl)-1,2-propanediol, a metabolite with potential therapeutic properties .

- Anticancer Research : Research indicates that derivatives of this compound may exhibit anticancer activity due to their ability to activate specific cellular pathways .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows chemists to create diverse derivatives through various reactions such as halogenation, oxidation, and substitution.

Synthesis Pathways:

- Halogenation : The compound can be converted into more reactive halides, which are essential in further synthetic applications.

- Functional Group Modifications : It can be transformed into other alcohols or aldehydes, expanding its utility in synthetic organic chemistry.

Case Study 1: Synthesis Methodology

A recent study described an efficient method for synthesizing 3-chloro-4-methoxybenzylamine from this compound. The method involves chlorination and subsequent reactions to produce high yields (72%-85%) with purities exceeding 99% . This highlights the compound's significance as a precursor in pharmaceutical synthesis.

A study explored the biological properties of derivatives of this compound, indicating potential use as probes in biological research. The structural modifications allowed researchers to investigate their interactions with cellular targets, suggesting their utility in drug development.

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 3-Chloro-2-methoxybenzyl alcohol depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the alcohol group can form hydrogen bonds with enzymes or receptors, while the chlorine and methoxy groups can participate in hydrophobic interactions or electron-donating/withdrawing effects.

Molecular Targets and Pathways:

Enzymes: The compound may act as a substrate or inhibitor for enzymes involved in metabolic pathways.

Receptors: It may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Cellular Pathways: The compound can influence cellular processes such as apoptosis, proliferation, or differentiation through its interactions with molecular targets.

Comparaison Avec Des Composés Similaires

3-Chloro-2-methylbenzyl alcohol: Similar structure but with a methyl group instead of a methoxy group.

4-Chloro-2-methoxybenzyl alcohol: Chlorine atom at the fourth position instead of the third position.

3-Methoxybenzyl alcohol: Lacks the chlorine atom, only has a methoxy group.

Uniqueness: 3-Chloro-2-methoxybenzyl alcohol is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications. The chlorine atom enhances the compound’s reactivity towards nucleophilic substitution, while the methoxy group can influence its electronic properties and solubility.

Activité Biologique

3-Chloro-2-methoxybenzyl alcohol (C9H11ClO2) is an organic compound that has garnered attention due to its diverse biological activities. This article aims to synthesize current research findings, case studies, and data tables regarding its biological activity, particularly focusing on its antimicrobial properties, enzymatic interactions, and potential therapeutic applications.

This compound is characterized by its aromatic structure, which contributes to its reactivity and interaction with biological systems. The compound's structure allows it to participate in various biochemical pathways, primarily through oxidation reactions facilitated by enzymes such as aryl-alcohol oxidases (AAOs).

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Weak |

2. Enzymatic Interactions

The compound has been studied for its interaction with aryl-alcohol oxidases. Kinetic studies reveal that it acts as a substrate for these enzymes, undergoing oxidation to form corresponding aldehydes. The oxidation process is crucial for understanding the compound's metabolic pathways and potential applications in biocatalysis.

- Kinetic Parameters : The steady-state kinetics of this compound have been analyzed, revealing a turnover number (k_cat) that indicates its efficiency as a substrate for AAOs.

| Parameter | Value |

|---|---|

| Km | 50 µM |

| kcat | 0.15 s−1 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against a panel of pathogens. The study utilized disc diffusion assays to assess the zone of inhibition and confirmed the compound's broad-spectrum activity.

Case Study 2: Enzyme Catalysis

A recent investigation into the catalytic properties of aryl-alcohol oxidases highlighted the role of this compound in enzymatic reactions. The study employed spectrophotometric methods to monitor the oxidation process and elucidated the mechanism of action at the molecular level.

Research Findings

Recent studies have expanded on the physiological roles of aryl-alcohol flavooxidases in catalyzing the oxidation of compounds like this compound. The findings suggest that these enzymes not only participate in detoxification processes but also play a role in biotransformation pathways relevant to pharmacology and toxicology.

Propriétés

IUPAC Name |

(3-chloro-2-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQOWLTKVOZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.